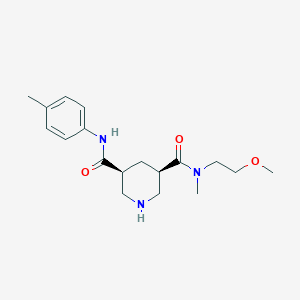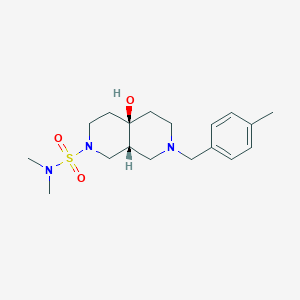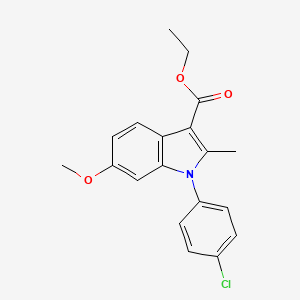![molecular formula C16H16O4 B5690734 methyl 4-[(4-methoxyphenoxy)methyl]benzoate](/img/structure/B5690734.png)
methyl 4-[(4-methoxyphenoxy)methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(4-methoxyphenoxy)methyl]benzoate is a synthetic compound that belongs to the class of organic compounds known as benzoates. It is commonly used in scientific research for its unique properties and potential applications.
Mécanisme D'action
The exact mechanism of action of Methyl 4-[(4-methoxyphenoxy)methyl]benzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory and tumor processes. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
Methyl 4-[(4-methoxyphenoxy)methyl]benzoate has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, it has been shown to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 4-[(4-methoxyphenoxy)methyl]benzoate in lab experiments is its versatility. It can be used as a starting material for the synthesis of a wide range of other compounds, making it a valuable tool for organic chemists. Additionally, its potential anti-inflammatory and anti-tumor properties make it a promising candidate for the development of new drugs.
However, there are also some limitations to using Methyl 4-[(4-methoxyphenoxy)methyl]benzoate in lab experiments. One of the main limitations is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its potential toxicity and side effects must be carefully considered when using it in experiments.
Orientations Futures
There are many potential future directions for research involving Methyl 4-[(4-methoxyphenoxy)methyl]benzoate. One area of research could focus on its potential as a treatment for various types of cancer. Another area of research could focus on its potential as an anti-inflammatory agent for the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies could be conducted to better understand its mechanism of action and potential side effects. Finally, new synthetic methods could be developed to improve the efficiency and yield of its synthesis.
Méthodes De Synthèse
Methyl 4-[(4-methoxyphenoxy)methyl]benzoate can be synthesized using a variety of methods. One common method involves the reaction of 4-[(4-methoxyphenoxy)methyl]benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 4-[(4-methoxyphenoxy)methyl]benzyl chloride with sodium methoxide in methanol. Regardless of the method used, the resulting product is a white crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
Methyl 4-[(4-methoxyphenoxy)methyl]benzoate has a wide range of potential scientific research applications. One of its most common uses is as a building block in the synthesis of other organic compounds. It can also be used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. Additionally, it has been shown to have potential anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
methyl 4-[(4-methoxyphenoxy)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-14-7-9-15(10-8-14)20-11-12-3-5-13(6-4-12)16(17)19-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIIUBLJJQSFMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(4-methoxyphenoxy)methyl]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)amino]ethyl}-1,3-oxazinan-2-one](/img/structure/B5690653.png)
![1-amino-N-[rel-(3R,4S)-4-isopropyl-1-(2-pyrimidinyl)-3-pyrrolidinyl]cyclopropanecarboxamide hydrochloride](/img/structure/B5690661.png)
![3-(1,3-benzodioxol-5-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5690681.png)

![rel-(3R,4S)-1-{2-[rel-(2R,6S)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-4-(5-methyl-2-furyl)-3-pyrrolidinamine dihydrochloride](/img/structure/B5690697.png)
![2-(dimethylamino)-2-(2-fluorophenyl)-N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5690699.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2,4-difluorophenoxy)acetamide](/img/structure/B5690713.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B5690724.png)

![(3aR*,9bR*)-2-[(dimethylamino)sulfonyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5690750.png)
![3-fluoro-N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5690754.png)

![3-[(2-{1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5690762.png)